4'-Methoxy-3-(4-methylphenyl)propiophenone
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, providing insights into potential methods for synthesizing 4'-Methoxy-3-(4-methylphenyl)propiophenone. For instance, compounds synthesized via Schiff bases reduction route highlight the use of molecular structures with asymmetric units, indicating a method for preparing complex organic compounds (Ajibade & Andrew, 2021). Additionally, the use of Lawesson's Reagent in reactions with aromatic dihydroxy compounds to yield 1,3,2-dioxaphospholane-2-sulfide derivatives offers another synthesis pathway (Shabana, Osman, & Atrees, 1994).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various analytical techniques, including density functional theory (DFT) and X-ray crystallography. For example, DFT calculations provided insights into the molecular structure and spectroscopic data of a compound with a similar methoxy and phenyl substitution pattern, detailing geometry optimization and vibrational spectra analyses (Viji et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving 4'-Methoxy-3-(4-methylphenyl)propiophenone derivatives have been explored, showing various chemical behaviors and synthesis potentials. The hydrogen bonding and non-covalent interaction analyses in different solutions highlight the compound's reactivity and interactions with other molecules (Revathi et al., 2021).
Physical Properties Analysis
The physical properties of related compounds, such as their crystalline structure and hydrogen-bonded chains, have been characterized, providing insights into the physical characteristics that 4'-Methoxy-3-(4-methylphenyl)propiophenone might exhibit (Trilleras et al., 2005).
Chemical Properties Analysis
Analyzing the chemical properties of similar compounds, such as electronic structure, intramolecular interactions, and solvatochromism, offers a deeper understanding of the chemical behavior and properties of 4'-Methoxy-3-(4-methylphenyl)propiophenone. Studies involving core X-ray photoelectron spectroscopy and quantum mechanical calculations have explored these aspects in detail, revealing the compound's potential for further research and application (Islam et al., 2018).
Scientific Research Applications
Pharmacological Potential and Biological Activities
Research has delved into the bioactivities and pharmacological properties of natural products similar in structure to 4'-Methoxy-3-(4-methylphenyl)propiophenone. One notable compound, osthole (7-methoxy-8-(3-methyl-2-butenyl)-2H-1-benzopyran-2-one), found in several medicinal plants, showcases a wide array of pharmacological actions. Studies have demonstrated osthole's neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. This highlights the potential of structurally related compounds, like 4'-Methoxy-3-(4-methylphenyl)propiophenone, to serve as multitarget alternative medicines. The mechanisms behind these activities are thought to be related to the modulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, among others, suggesting a broad spectrum of potential therapeutic applications (Zhang et al., 2015).
Chemical Sensing and Environmental Monitoring
The development of chemosensors based on related chemical structures, such as 4-methyl-2,6-diformylphenol (DFP), for detecting various analytes, including metal ions and anions, showcases the potential of 4'-Methoxy-3-(4-methylphenyl)propiophenone in chemical sensing. These DFP-based compounds' high selectivity and sensitivity underline the importance of exploring similar compounds for environmental monitoring and analytical chemistry applications. Such research could lead to the development of new materials for detecting pollutants or important biological markers (Roy, 2021).
Environmental Impact and Degradation
The study on the degradation of pharmaceuticals and personal care products, including how advanced oxidation processes (AOPs) can break down compounds, reveals the environmental impact and degradation pathways of complex organic molecules. While the specific research on 4'-Methoxy-3-(4-methylphenyl)propiophenone's environmental fate is limited, the general understanding of AOPs in treating recalcitrant compounds highlights the necessity of evaluating the environmental persistence and degradation mechanisms of such chemicals. This area of study is crucial for assessing potential environmental risks and developing effective waste treatment strategies (Qutob et al., 2022).
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-methylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-13-3-5-14(6-4-13)7-12-17(18)15-8-10-16(19-2)11-9-15/h3-6,8-11H,7,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PILCQTXJJGELQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90483005 | |
Record name | 4'-METHOXY-3-(4-METHYLPHENYL)PROPIOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90483005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methoxy-3-(4-methylphenyl)propiophenone | |
CAS RN |
106511-65-3 | |
Record name | 4'-METHOXY-3-(4-METHYLPHENYL)PROPIOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90483005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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